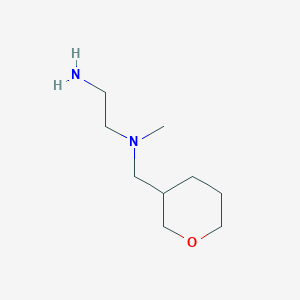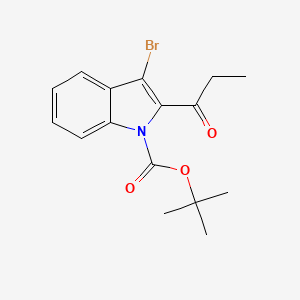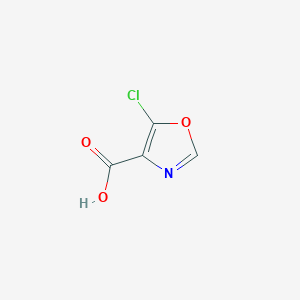![molecular formula C8H8BrN3 B15230702 4-Bromo-2-ethyl-2H-benzo[d][1,2,3]triazole](/img/structure/B15230702.png)
4-Bromo-2-ethyl-2H-benzo[d][1,2,3]triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-ethyl-2H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of benzo[d][1,2,3]triazoles. This compound is characterized by the presence of a bromine atom at the 4th position and an ethyl group at the 2nd position of the benzo[d][1,2,3]triazole ring. Benzo[d][1,2,3]triazoles are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethyl-2H-benzo[d][1,2,3]triazole typically involves the bromination of 2-ethyl-2H-benzo[d][1,2,3]triazole. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-ethyl-2H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include 4-azido-2-ethyl-2H-benzo[d][1,2,3]triazole, 4-thio-2-ethyl-2H-benzo[d][1,2,3]triazole, and 4-alkoxy-2-ethyl-2H-benzo[d][1,2,3]triazole.
Oxidation and Reduction: Products vary depending on the specific conditions but may include oxidized or reduced forms of the parent compound.
Coupling Reactions: Products are typically more complex molecules with extended conjugation or additional functional groups.
Applications De Recherche Scientifique
4-Bromo-2-ethyl-2H-benzo[d][1,2,3]triazole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Bromo-2-ethyl-2H-benzo[d][1,2,3]triazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to modulate cellular processes through binding to specific proteins and altering their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2H-benzo[d][1,2,3]triazole: Lacks the ethyl group at the 2nd position.
2-Ethyl-2H-benzo[d][1,2,3]triazole: Lacks the bromine atom at the 4th position.
4-Chloro-2-ethyl-2H-benzo[d][1,2,3]triazole: Has a chlorine atom instead of bromine at the 4th position.
Uniqueness
4-Bromo-2-ethyl-2H-benzo[d][1,2,3]triazole is unique due to the presence of both the bromine atom and the ethyl group, which can influence its reactivity and properties.
Propriétés
Formule moléculaire |
C8H8BrN3 |
|---|---|
Poids moléculaire |
226.07 g/mol |
Nom IUPAC |
4-bromo-2-ethylbenzotriazole |
InChI |
InChI=1S/C8H8BrN3/c1-2-12-10-7-5-3-4-6(9)8(7)11-12/h3-5H,2H2,1H3 |
Clé InChI |
RXCGTBSCQSDRJS-UHFFFAOYSA-N |
SMILES canonique |
CCN1N=C2C=CC=C(C2=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-oxabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B15230638.png)
![6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15230643.png)




![3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15230684.png)

![2-Oxobicyclo[3.1.1]heptane-1-carbonitrile](/img/structure/B15230699.png)
![4-([1,1'-Biphenyl]-2-yl)-2-chloropyrimidine](/img/structure/B15230707.png)



